molecular formula C6H2ClF3IN B173838 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine CAS No. 134161-12-9

3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

Cat. No. B173838
M. Wt: 307.44 g/mol
InChI Key: XUKSELWKZDQLON-UHFFFAOYSA-N
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Description

3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a chemical compound with the empirical formula C6H2ClF3IN . It is a solid substance and is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine or similar compounds often involves complex chemical reactions. For instance, the chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular weight of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is 307.44 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a chlorine atom, an iodine atom, and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine are complex and can vary depending on the specific synthesis process. One example includes a Pd-catalyzed coupling reaction . Another example involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

3-Chloro-2-iodo-5-(trifluoromethyl)pyridine is a solid substance . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Novel Interaction Products and Spectroscopic Characterization

One notable application of related trifluoromethyl pyridine derivatives involves the study of their interaction products and spectroscopic characterization. Chernov'yants et al. (2011) explored the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine, revealing the formation of a complex that was thoroughly characterized by UV-spectroscopy and X-ray diffraction. This research demonstrates the compound's potential in forming structurally interesting complexes with applications in material science and molecular engineering (Chernov'yants et al., 2011).

Chemical Synthesis and Functionalization

The compound and its derivatives have been extensively studied for their roles in chemical synthesis and functionalization. Cottet et al. (2004) detailed the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, leading to the synthesis of various carboxylic acids. This work highlights the compound's versatility as a precursor in the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Cottet et al., 2004).

Application in Pesticide Synthesis

An important application of 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine derivatives is found in the synthesis of pesticides. Du Yi-hui (2009) reported the synthesis of 2-cholo-3-iodopyridine, a crucial intermediate for producing 2-chloro-3-(trifluoromethyl) pyridine, which serves as an intermediate in the synthesis of flazasulfuron, a potent herbicide. The process underscores the compound's significance in developing agricultural chemicals (Du Yi-hui, 2009).

Advances in Boronic Acid Derivatives

The compound's utility is further extended to the synthesis of boronic acid derivatives, which are essential in cross-coupling reactions used in drug discovery and material science. Liu Guoqua (2014) conducted a study on synthesizing 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, highlighting the compound's applicability in creating functionalized materials and pharmaceutical intermediates (Liu Guoqua, 2014).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

Trifluoromethylpyridine derivatives, which include 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-chloro-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKSELWKZDQLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579817
Record name 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-iodo-5-(trifluoromethyl)pyridine

CAS RN

134161-12-9
Record name 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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